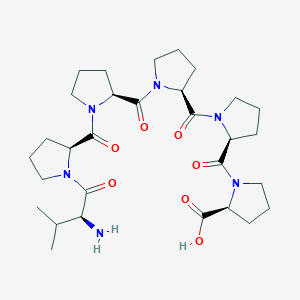![molecular formula C22H23N3 B12616484 1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine CAS No. 917807-73-9](/img/structure/B12616484.png)
1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazin beinhaltet typischerweise die Cyclisierung von 1,2-Diamin-Derivaten mit Sulfoniumsalzen. Ein gängiges Verfahren umfasst die Reaktion von (S,S)-N,N’-Bisnosyl-Diamin mit Diphenylvinyl-Sulfonium-Triflat in Gegenwart von DBU, was zu geschützten Piperazinen führt . Die Entschützung dieser Zwischenprodukte mit PhSH gefolgt von einer selektiven intramolekularen Cyclisierung ergibt das gewünschte Piperazinderivat .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung können die großtechnische Synthese unter Verwendung ähnlicher Cyclisierungsreaktionen umfassen, die auf Ausbeute und Reinheit optimiert sind. Der Einsatz von automatisierten Reaktoren und Durchflussreaktoren kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Triethylamin.
Hauptprodukte:
Oxidation: Bildung von N-Oxiden oder anderen oxidierten Derivaten.
Reduktion: Bildung von reduzierten Piperazinderivaten.
Substitution: Bildung von N-Alkyl- oder N-Acyl-Piperazinderivaten.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Ligand in Rezeptorbindungsstudien untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .
Ähnliche Verbindungen:
1-Methylpiperazin: Wird bei der Herstellung verschiedener pharmazeutischer Wirkstoffe verwendet.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-4-yl)phenyl)methyl)piperazin: Wird auf seine antimikrobielle Aktivität untersucht.
Einzigartigkeit: 1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Kombination aus Phenyl- und Pyridinylgruppen macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen.
Wirkmechanismus
The mechanism of action of 1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-Methylpiperazine: Used in the preparation of various pharmaceutical agents.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-4-yl)phenyl)methyl)piperazine: Studied for its antimicrobial activity.
Uniqueness: 1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and pyridinyl groups makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
917807-73-9 |
|---|---|
Molekularformel |
C22H23N3 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
1-[phenyl-(4-pyridin-4-ylphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H23N3/c1-2-4-20(5-3-1)22(25-16-14-24-15-17-25)21-8-6-18(7-9-21)19-10-12-23-13-11-19/h1-13,22,24H,14-17H2 |
InChI-Schlüssel |
MBQIOGLNJMVCMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6,9,9-Tetrakis(trimethylsilyl)-1,2,3,4-tetrathia-5-silaspiro[4.4]nonane](/img/structure/B12616415.png)

![3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol](/img/structure/B12616424.png)
![N-{4-[(Propan-2-yl)oxy]cyclohexyl}cycloheptanamine](/img/structure/B12616430.png)
![methyl 4-[5-(3,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate](/img/structure/B12616433.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12616437.png)
![Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]-](/img/structure/B12616438.png)
![N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine](/img/structure/B12616443.png)
![1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine](/img/structure/B12616449.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B12616451.png)

![2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one](/img/structure/B12616461.png)
![6-[1-(3-Amino-2-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12616472.png)
![N,N-Dicyclohexyl-N'-[(4-methoxyphenyl)methyl]-2-imidodicarbonic diamide](/img/structure/B12616474.png)
